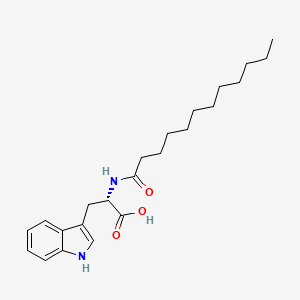

N-Dodecanoyl-L-tryptophan

Description

Structure

3D Structure

Properties

CAS No. |

21442-81-9 |

|---|---|

Molecular Formula |

C23H34N2O3 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(2S)-2-(dodecanoylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C23H34N2O3/c1-2-3-4-5-6-7-8-9-10-15-22(26)25-21(23(27)28)16-18-17-24-20-14-12-11-13-19(18)20/h11-14,17,21,24H,2-10,15-16H2,1H3,(H,25,26)(H,27,28)/t21-/m0/s1 |

InChI Key |

MTYLJFSVEPZMIY-NRFANRHFSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Mechanistic Elucidation of N Dodecanoyl L Tryptophan S Biological Activities

Investigations into the Antimicrobial Mechanisms of N-Dodecanoyl-L-Tryptophan

This compound belongs to the class of lipoamino acids, which are amphiphilic molecules consisting of a fatty acid (dodecanoic acid) linked to an amino acid (L-tryptophan). Its antimicrobial properties are a subject of significant scientific interest, primarily attributed to its ability to interact with and disrupt bacterial cell membranes. This mechanism is characteristic of many antimicrobial peptides (AMPs) and their synthetic mimics. nih.govnih.gov The general mode of action involves the compound inserting itself into the lipid bilayer of bacterial membranes, which ultimately leads to cell death. nih.gov

The primary mechanism by which this compound exerts its antimicrobial effect is through the disruption of the bacterial cytoplasmic membrane. nih.gov As a cationic amphiphile, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin. nih.govcabidigitallibrary.org Following this initial binding, the hydrophobic dodecanoyl tail inserts into the lipid core of the membrane. nih.gov This process disrupts the lipid organization, increases membrane fluidity, and leads to a loss of barrier function. nih.govfrontiersin.org

This membrane destabilization can occur through several proposed models, including the "barrel-stave," "toroidal pore," or "carpet" models. nih.gov In the carpet model, the molecules accumulate on the membrane surface, disrupting the curvature and leading to the formation of transient pores or the eventual disintegration of the membrane. nih.gov This permeabilization is a critical step, allowing the leakage of essential cellular components and the dissipation of vital ion gradients. frontiersin.org

Exposure to amphiphilic molecules like this compound induces significant and observable changes in bacterial cell morphology. Electron microscopy studies on bacteria treated with similar tryptophan-containing antimicrobial peptides reveal considerable damage to the cell envelope. frontiersin.org Observations include the formation of blebs on the cell surface, membrane withering, and a general loss of the smooth, intact appearance seen in healthy cells. frontiersin.org These alterations are direct visual evidence of the compound's disruptive interaction with the lipid bilayer, leading to a loss of structural integrity. frontiersin.org

A direct consequence of membrane permeabilization is the leakage of intracellular contents. frontiersin.org The compromised membrane can no longer effectively contain cytoplasmic components such as ions (e.g., K+), metabolites, and even larger molecules like RNA and proteins. Assays that measure the release of such components into the extracellular medium are commonly used to quantify membrane damage. For instance, the leakage of β-galactosidase from bacterial cells, detected by the hydrolysis of a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), serves as a reliable indicator of inner membrane permeabilization. frontiersin.org This loss of essential molecules and the inability to maintain electrochemical gradients across the membrane are key factors leading to bacterial cell death. frontiersin.org

This compound and related amphiphilic compounds have demonstrated efficacy against a range of bacteria, including notable Gram-positive pathogens.

Bacillus subtilis : As a Gram-positive model organism, B. subtilis is often used in antimicrobial screening. researchgate.net Members of the Bacillus genus are themselves prolific producers of a wide variety of antimicrobial compounds, including lipopeptides, highlighting the biological relevance of this class of molecules in microbial interactions. nih.govfrontiersin.org

The effectiveness of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.

Table 1: Representative Antimicrobial Activity of Related Amphiphilic Compounds

| Compound Type | Target Organism | Observed Effect | Citation |

|---|---|---|---|

| Tryptophan-containing AMPs | E. coli, S. aureus | Membrane permeabilization, cell lysis | frontiersin.org |

| Facially Amphiphilic SMAMPs | S. aureus, E. coli | Broad-spectrum antimicrobial activity | nih.gov |

| Lysine-based Amphiphiles | S. aureus, P. aeruginosa | Antibacterial activity | uctm.edu |

| Tryptophan + 1,4-naphthoquinone | S. aureus | Biofilm inhibition and disintegration | researchgate.net |

Amphiphilicity, the possession of both hydrophobic (lipophilic) and hydrophilic properties, is the cornerstone of this compound's antimicrobial activity. nih.govnih.gov The molecule's structure is dichotomous: the long alkyl chain of dodecanoic acid forms a nonpolar, hydrophobic tail, while the tryptophan residue, particularly its amino and carboxylic acid groups, constitutes the polar head. nih.gov

This dual nature is critical for its interaction with bacterial membranes. nih.gov The hydrophilic portion facilitates the initial electrostatic attraction to the negatively charged bacterial surface, while the hydrophobic tail drives the insertion into and disruption of the lipid bilayer's core. nih.govuctm.edu The balance between these two properties, known as the hydrophilic-lipophilic balance (HLB), is a key determinant of antimicrobial potency. Studies have shown that for Gram-positive bacteria like S. aureus, hydrophobicity is a major driver of activity, whereas for Gram-negative bacteria, a well-defined amphiphilic structure is more critical for overcoming the outer membrane barrier. nih.gov The aromatic indole (B1671886) ring of the tryptophan residue can further enhance membrane interaction by anchoring the molecule at the lipid-water interface. frontiersin.org

Studies on Bacterial Membrane Disruption and Permeabilization Induced by this compound

Research on the Antioxidant Capacity of this compound and Related Derivatives

Tryptophan and its various derivatives are recognized for their antioxidant properties. nih.gov They can act as effective scavengers of free radicals, including reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.govresearchgate.net The indole ring of tryptophan is a key functional group responsible for this activity, as it can donate a hydrogen atom to neutralize free radicals. researchgate.net

Research into substituted tryptophan derivatives indicates that their antioxidant potential can be modulated by the addition of different functional groups. researchgate.net Theoretical studies suggest that electron-donating groups can enhance the radical scavenging activity through a hydrogen atom transfer (HAT) mechanism. researchgate.net L-tryptophan itself has been identified as a significant antioxidant in various biological contexts, including human placental tissue, where it helps to inhibit lipid peroxidation. nih.gov Given that this compound retains the core tryptophan structure, it is plausible that it also possesses antioxidant capabilities, a feature that could complement its antimicrobial action by mitigating inflammation-associated oxidative stress at a site of infection.

Comparative Studies of this compound's Antioxidant Effects with Parent Amino Acids and Other N-Acyl Derivatives

The antioxidant capacity of N-acyl-L-tryptophan derivatives is a subject of growing scientific interest. While direct comparative studies focusing specifically on this compound are limited in publicly available literature, valuable insights can be drawn from research on related compounds. These studies investigate how modifications to the tryptophan molecule, such as N-acylation with varying chain lengths and substitutions on the indole ring, influence its antioxidant potential.

The parent amino acid, L-tryptophan, has been studied for its antioxidant properties, although some research suggests its direct radical scavenging activity may be less potent than that of its metabolites. researchgate.net For instance, studies have shown that hydroxylated metabolites of tryptophan exhibit significant radical scavenging activity. researchgate.net A comparative study of L-tryptophan (LP) and 5-hydroxy-L-tryptophan (HLP) demonstrated that the addition of a hydroxyl group significantly enhances antioxidant capacity, as evidenced by lower IC50 values in both DPPH and ABTS assays. nih.gov

Research into other acylated molecules, such as resveratrol, has shown that the length of the acyl chain can significantly impact antioxidant efficacy. In some cases, shorter acyl chains lead to higher antioxidant activity in specific assays. nih.gov Conversely, studies on N1-alkylated tryptophan dendrimers have indicated that the introduction of alkyl groups to the indole nitrogen enhances radical scavenging activity compared to unsubstituted tryptophan. nih.gov This suggests that modifications at different positions on the tryptophan molecule can have varied effects on its antioxidant properties.

To provide a framework for understanding potential differences, the table below presents available data for related tryptophan derivatives.

| Compound | Assay | IC50 Value |

|---|---|---|

| L-Tryptophan (LP) | DPPH | 9.51 × 10⁻³ ± 0.53 × 10⁻³ M |

| L-Tryptophan (LP) | ABTS | 8.91 × 10⁻⁴ ± 0.73 × 10⁻⁴ M |

| 5-Hydroxy-L-tryptophan (HLP) | DPPH | 31.96 × 10⁻⁷ ± 0.85 × 10⁻⁷ M |

| 5-Hydroxy-L-tryptophan (HLP) | ABTS | 8.69 × 10⁻⁶ ± 0.95 × 10⁻⁶ M |

This table presents the half-maximal inhibitory concentration (IC50) values for L-Tryptophan and 5-Hydroxy-L-tryptophan from DPPH and ABTS radical scavenging assays. A lower IC50 value indicates greater antioxidant activity. Data sourced from a 2024 study on the free radical scavenging ability of L-tryptophan and its derivatives. nih.gov

Further research is necessary to specifically quantify the antioxidant activity of this compound and systematically compare it with other N-acyl derivatives to fully elucidate the structure-activity relationship.

Mechanisms of Radical Scavenging and Oxidative Stress Mitigation by N-Acyl Tryptophan Compounds

The antioxidant activity of N-acyl tryptophan compounds, including this compound, is primarily attributed to their ability to scavenge free radicals and mitigate oxidative stress. The indole ring of the tryptophan moiety is the key functional group responsible for this activity.

The principal mechanism by which tryptophan and its derivatives are thought to exert their antioxidant effects is through hydrogen atom transfer (HAT) . nih.gov In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. For tryptophan derivatives, the most likely site of hydrogen donation is the N-H group of the indole ring. Theoretical studies have indicated that the hydrogen atoms on the indole nitrogen are preferential sites for nucleophilic attack. nih.gov

Another potential mechanism is single electron transfer-proton transfer (SET-PT) , where an electron is first transferred to the radical, followed by the transfer of a proton. The contribution of each mechanism can be influenced by the solvent and the specific structure of the antioxidant molecule.

The introduction of an N-acyl chain, such as the dodecanoyl group in this compound, can influence the radical scavenging mechanism in several ways:

Increased Lipophilicity: The long hydrocarbon chain enhances the solubility of the molecule in lipid environments. This allows it to partition into cell membranes and other lipid-rich structures, where it can effectively intercept lipid peroxyl radicals and prevent lipid peroxidation, a major contributor to cellular damage from oxidative stress. Hydrophobic amino acids within peptides have been shown to enhance interaction with fatty acids, thereby protecting them from radical attack. researchgate.net

Steric Effects: The bulky acyl group might sterically hinder the approach of certain radicals to the indole ring, potentially influencing the rate and selectivity of the scavenging reaction.

Electronic Effects: While the acyl group is primarily non-polar, it can have subtle electronic effects on the indole ring, which may modulate its reactivity towards free radicals.

Furthermore, N-acyl tryptophan compounds can contribute to the mitigation of oxidative stress through indirect mechanisms. By neutralizing primary radicals, they prevent the propagation of radical chain reactions that can damage vital biomolecules such as DNA, proteins, and lipids. The indole moiety of tryptophan can be oxidized in the process of scavenging radicals, forming a relatively stable radical itself, which helps to break the cycle of oxidative damage.

Interactions of N Dodecanoyl L Tryptophan with Biological and Model Membrane Systems

Elucidation of N-Dodecanoyl-L-Tryptophan Interactions with Lipid Bilayers and Liposomes

The interaction of this compound with lipid bilayers is a critical aspect of its biological activity. Like other single-chain surfactants, it inserts its hydrophobic tail into the core of the lipid membrane, while the polar tryptophan headgroup remains oriented towards the aqueous phase or interacts with the lipid headgroups. mdpi.comscirp.org Studies on L-tryptophan itself show it has a strong preference for the lipid membrane interface, where it can influence the packing of lipid molecules. scirp.org The covalent attachment of a dodecanoyl chain to the tryptophan's amino group creates a more potent membrane-active agent. The indole (B1671886) ring of the tryptophan headgroup can engage in various non-covalent interactions, including hydrogen bonds and cation-π interactions with lipid headgroups, which helps to stabilize its position and orientation at the interface. mdpi.comnih.gov

Cell membranes are not homogenous; they contain distinct regions or domains, often called "lipid rafts," which differ in their lipid and protein composition. mdpi.com These domains, which can be in a liquid-ordered (Lo) or liquid-disordered (Ld) phase, serve as platforms for cellular signaling. The formation and stability of these domains are influenced by the molecular geometry and interactions of their constituent lipids and associated proteins. mdpi.com

While direct experimental evidence for the induction of lipid domains by this compound is not extensively documented, its molecular structure suggests a high likelihood of preferential partitioning. As an amphiphile with a saturated dodecanoyl chain and a bulky aromatic headgroup, it is plausible that this compound would selectively associate with specific lipid environments. For instance, its saturated acyl chain might favor interaction with the saturated lipids found in liquid-ordered domains. Conversely, the insertion of this molecule could disrupt the packing of highly ordered domains, or it could nucleate the formation of new domains by altering the local lipid environment. The precise effect would depend on the specific lipid composition of the membrane and the concentration of the surfactant.

Research has shown that this compound has a profound impact on the structural integrity of cell membranes. Studies on its antibacterial properties revealed that it disrupts the cell membrane, leading to the leakage of intracellular contents and ultimately cell death. This indicates a significant increase in membrane permeability.

The mechanism behind this increased permeability involves the insertion of the surfactant molecules into the lipid bilayer. The hydrophobic dodecanoyl tails intercalate between the phospholipid acyl chains, disrupting their ordered packing. This disruption can increase the membrane's fluidity. Studies on tryptophan and its metabolites have shown they can influence membrane fluidity by altering the cholesterol-to-phospholipid ratio and the incorporation of fatty acids. nih.gov The addition of the long alkyl chain in this compound would be expected to amplify these effects, leading to a loss of the membrane's barrier function.

Table 1: Effects of this compound on Membrane Properties

| Property | Observed Effect | Inferred Mechanism |

|---|---|---|

| Permeability | Significant increase; leakage of cellular contents. | Disruption of lipid packing, formation of pores or defects in the bilayer. |

| Fluidity | Likely increased. | Insertion of the dodecanoyl chain disrupts the ordered acyl chain packing of phospholipids. |

| Integrity | Compromised; membrane rupture at sufficient concentrations. | Accumulation of surfactant molecules destabilizes the bilayer structure. |

Micellization Behavior and Self-Assembly of this compound in Aqueous Environments

In aqueous solutions, surfactant molecules like this compound spontaneously self-assemble into organized structures to minimize the unfavorable contact between their hydrophobic tails and water. This process is driven by the hydrophobic effect. wikipedia.org Below a certain concentration, the molecules exist as monomers, but as the concentration increases, they begin to aggregate at the air-water interface. Above a specific concentration, known as the critical micelle concentration (CMC), they form aggregates called micelles within the bulk solution. wikipedia.org In these micelles, the hydrophobic dodecanoyl tails form a core, shielded from the water, while the hydrophilic tryptophan headgroups form the outer surface. The self-assembly of tryptophan-containing molecules can lead to various nanostructures, including spheres, fibers, or tubules, stabilized by hydrogen bonds and π–π stacking interactions between the indole rings. rsc.orgnih.govrsc.org

The critical micelle concentration (CMC) is a key parameter that characterizes a surfactant's efficiency. wikipedia.orgnih.gov It can be determined by monitoring a physical property of the solution, such as surface tension, conductivity, or fluorescence, as a function of surfactant concentration. nih.gov At the CMC, there is an abrupt change in the slope of these properties.

Table 2: Critical Micelle Concentration (CMC) of Selected N-Lauroyl Amino Acid Surfactants This table provides CMC values for various N-lauroyl amino acid surfactants to contextualize the expected properties of this compound. The method of determination can influence the exact value.

Micelle formation is integral to the biological action of surfactants. The micelles can act as a reservoir, maintaining a constant concentration of surfactant monomers in the solution. It is often the monomers that are the primary species that partition into and disrupt biological membranes. Once the monomer concentration is depleted by partitioning into membranes, the micelles dissociate to replenish them, thus sustaining the membrane-disruptive effect.

Alternatively, the micelles themselves may interact directly with the surface of a cell. This interaction would lead to a very high local concentration of the surfactant at the cell membrane, potentially causing rapid and catastrophic membrane solubilization. This mechanism is particularly relevant for the potent antibacterial activity observed for some surfactants.

Studies on this compound as a Surfactant in Biochemical Research

This compound is part of the broader class of N-acyl amino acid surfactants, which are of significant interest in research due to their derivation from renewable resources, biodegradability, and generally low toxicity. nih.govacademie-sciences.fr While many N-acyl amino acids are explored for their mild properties in cosmetics and pharmaceuticals, the tryptophan derivative exhibits distinct and potent biological activity.

Its primary role in biochemical research stems from its function as a membrane-disrupting agent. The ability to permeabilize and break cell membranes makes it a subject of study for developing new antimicrobial agents. ub.edu Furthermore, the intrinsic fluorescence of the tryptophan headgroup provides a powerful tool for biophysical studies. nih.gov Researchers can use fluorescence spectroscopy to probe the molecule's local environment, allowing for detailed investigation of its partitioning into lipid bilayers, its depth of insertion, and its interactions with other membrane components without the need for an external fluorescent label. nih.gov This makes this compound a valuable model compound for studying the fundamental principles of surfactant-lipid and peptide-lipid interactions. nih.govnih.gov

Structure Activity Relationship Sar Studies of N Dodecanoyl L Tryptophan

Impact of Acyl Chain Length on the Biological Activities of N-Acyl-L-Tryptophan Derivatives

The length of the N-acyl chain is a critical determinant of the biological and physicochemical properties of N-acyl-L-tryptophan derivatives. This is largely due to its influence on the molecule's hydrophobicity.

The balance between the hydrophobic acyl chain and the hydrophilic amino acid headgroup, known as the hydrophilic-lipophilic balance (HLB), is a key factor in the surfactant properties of these molecules. youtube.com Generally, surfactants with low HLB values are more oil-soluble, while those with high HLB values are more water-soluble. youtube.com In the context of N-acyl-L-tryptophan derivatives, the length of the acyl chain directly modulates this balance and, consequently, their behavior in biological systems.

An increase in the length of the alkyl chain enhances the hydrophobicity of the surfactant. nih.gov This increased hydrophobicity can lead to stronger interactions with biological membranes and other hydrophobic regions of biomolecules. nih.govscirp.org For instance, studies on N-acylphosphatidylethanolamines (NAPEs) have shown that a longer N-acyl chain (C16) embeds itself into the hydrophobic core of a lipid bilayer, whereas a shorter chain (C6) tends to remain in the more polar headgroup region. nih.gov This differential positioning within the membrane can significantly impact cellular processes.

The hydrophobic-hydrophilic balance also affects the formation of protein-surfactant complexes. Research has demonstrated that an increase in surfactant hydrophobicity leads to a higher affinity for proteins and an increase in the number of surfactant molecules bound to the protein. nih.gov This suggests that the dodecanoyl chain of N-Dodecanoyl-L-tryptophan likely promotes strong interactions with hydrophobic pockets of target proteins.

The dodecanoyl group is a 12-carbon acyl chain, and it is also known as the lauroyl group. Therefore, this compound and N-Lauroyl-L-tryptophan are chemically identical. nih.gov The efficacy of N-acyl-L-tryptophan derivatives is highly dependent on the length of the fatty acyl chain. For these derivatives to function as antagonists for the cholecystokinin (B1591339) receptor, the hydrophobicity of the N-acyl group is a key determinant of the antagonist's affinity for the receptor. nih.gov

Studies comparing different acyl chain lengths have shown that increasing the hydrophobicity of the N-acyl moiety generally leads to a greater affinity for certain receptors. nih.gov For example, in a series of N-acyl-L-tryptophan derivatives tested for their ability to antagonize the cholecystokinin receptor, the order of potency was found to be directly related to the hydrophobicity of the acyl group. nih.gov

The length of the acyl chain also influences the rate at which these molecules interact with and move within lipid bilayers. While the rate of translocation across a membrane (flip-flop) may not be significantly dependent on acyl chain length, the rate of desorption from the bilayer is strongly affected. researchgate.net Longer acyl chains, due to their greater hydrophobicity, tend to have slower desorption rates, meaning they remain associated with the membrane for longer periods. researchgate.net

The following table summarizes the relationship between acyl chain length and various properties of N-acyl amino acids based on available research.

| Property | Effect of Increasing Acyl Chain Length | Reference |

| Hydrophobicity | Increases | nih.gov |

| Affinity for Proteins | Increases | nih.gov |

| Receptor Affinity (Cholecystokinin) | Increases | nih.gov |

| Membrane Desorption Rate | Decreases | researchgate.net |

| Membrane Translocation (Flip-Flop) | Not significantly dependent | researchgate.net |

Stereochemical Influence on N-Acyl Amino Acid Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of N-acyl amino acids. nih.gov The specific spatial orientation of functional groups determines how a molecule interacts with its biological target, such as a receptor or an enzyme. nih.gov

In the case of N-acyl amino acids, chirality exists at the alpha-carbon of the amino acid. wikipedia.org Most amino acids found in proteins are of the L-configuration. wikipedia.org However, studies on N-acyl tryptophan derivatives as cholecystokinin receptor antagonists have shown that both the D- and L-tryptophan derivatives were equipotent in their inhibitory actions. nih.gov This suggests that for this particular biological target, the stereochemistry at the alpha-carbon of tryptophan may not be a critical determinant of activity.

However, this is not a universal rule, and for other biological targets, the stereochemistry can be crucial. The precise fit of a molecule into the binding site of a protein is often highly dependent on the stereochemistry of the ligand.

Role of the L-Tryptophan Moiety in Modulating Activity

The L-tryptophan portion of this compound plays a multifaceted role in modulating its biological activity. Tryptophan is an essential amino acid with a unique indole (B1671886) side chain, which is the largest nonpolar side chain among the 20 common amino acids. mdpi.comnih.gov This large, hydrophobic, and planar indole ring is capable of engaging in various non-covalent interactions, including hydrophobic interactions and π-π stacking. mdpi.commdpi.com

The indole ring of tryptophan is a key feature in its interactions with biological targets. For example, in the context of cholecystokinin receptor antagonism, while other hydrophobic amino acids like methionine and phenylalanine can also confer antagonistic activity when N-acylated, tryptophan-containing derivatives are particularly potent. nih.gov This highlights the specific contribution of the tryptophan side chain to the binding affinity.

Furthermore, the L-tryptophan moiety can influence the orientation and interaction of the entire molecule within a biological environment, such as a cell membrane. scirp.org The interaction of the tryptophan headgroup at the membrane interface can affect the ordering of the lipid acyl chains deep within the hydrophobic core. scirp.org

The L-tryptophan moiety is also a precursor for the synthesis of important signaling molecules like serotonin (B10506). researchgate.net While N-acylation alters its metabolic fate, the inherent recognition of the tryptophan structure by various biological systems can influence the distribution and activity of this compound.

Computational and Modeling Approaches in this compound SAR Elucidation

Computational and modeling techniques are invaluable tools for understanding the structure-activity relationships of molecules like this compound at a molecular level. nih.govscience.gov These in silico methods allow researchers to predict and analyze the interactions between a ligand and its biological target, providing insights that can guide the design of more potent and selective compounds. nih.govscience.gov

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor of known three-dimensional structure. science.govmdpi.com For this compound, docking studies can help identify potential binding sites on target proteins and elucidate the key interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking involving the tryptophan indole ring. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. mdpi.comjabonline.in By simulating the movement of atoms over time, MD can reveal the stability of the binding pose predicted by docking, as well as conformational changes in both the ligand and the receptor upon binding. mdpi.comjabonline.in For instance, MD simulations of isoindoline (B1297411) ester derivatives of aromatic amino acids, including tryptophan, have shown that the tryptophan derivative exhibited a stronger binding affinity and a more stable interaction with the GABA-A receptor. mdpi.com

These computational approaches can generate valuable data, such as binding free energies, which quantify the strength of the interaction between the ligand and the receptor. jabonline.in The table below illustrates the type of data that can be obtained from such studies.

| Computational Method | Information Provided | Example Application | Reference |

| Molecular Docking | Predicts binding pose and affinity (e.g., docking score). | Identifying potential binding sites and key interactions of this compound with a target receptor. | mdpi.comscience.gov |

| Molecular Dynamics (MD) Simulation | Assesses the stability of the ligand-receptor complex and conformational changes over time. | Validating the stability of the docked pose of this compound and observing its dynamic behavior in the binding site. | mdpi.comjabonline.in |

| Binding Free Energy Calculation | Quantifies the strength of the ligand-receptor interaction. | Comparing the binding affinities of different N-acyl-L-tryptophan derivatives to a target. | jabonline.in |

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Acyl Tryptophan Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that seek to correlate the chemical structure of a series of compounds with their biological activity. These models are crucial in drug discovery and medicinal chemistry for predicting the activity of new molecules and optimizing lead compounds. A typical QSAR model is expressed as an equation:

Activity = f (Physicochemical Properties and/or Structural Descriptors)

For N-acyl tryptophan derivatives, QSAR studies aim to understand how modifications to the N-acyl chain and the tryptophan scaffold influence their biological effects.

Detailed Research Findings

Research into the structure-activity relationships of N-acyl tryptophan derivatives has provided significant insights, particularly concerning their role as cholecystokinin (CCK) receptor antagonists. Cholecystokinin is a peptide hormone that plays a role in various physiological processes in the gastrointestinal system and the central nervous system. Antagonists of its receptors are of therapeutic interest.

A key study on a series of N-acyl tryptophan derivatives demonstrated a clear relationship between the structure of the acyl group and the compound's ability to antagonize the CCK receptor. The primary finding was that the hydrophobicity of the N-acyl moiety is a critical determinant of the antagonist's affinity for the receptor. nih.gov For derivatives of L-tryptophan, a more hydrophobic N-acyl group results in a greater affinity for the cholecystokinin receptor. nih.gov

This relationship was established by comparing the biological activity of several N-acyl-L-tryptophan compounds. The activity, in this context, is the ability to inhibit the binding of cholecystokinin to its receptors on pancreatic acini. The investigation revealed a distinct order of potency among the tested analogs. nih.gov While a specific QSAR equation with calculated descriptors was not formulated in this foundational study, the data strongly supports a model where hydrophobicity is the key predictor variable.

The relative potencies were determined to be: Carbobenzoxy-L-tryptophan > Benzotript (N-p-chlorobenzoyl-L-tryptophan) > Benzoyl-L-tryptophan = Butyloxycarbonyl-L-tryptophan > Acetyl-L-tryptophan > L-tryptophan. nih.gov This trend directly correlates with the increasing hydrophobic character of the N-substituent. The acetyl group is small and relatively polar, while the carbobenzoxy and benzoyl groups are significantly larger and more hydrophobic, leading to higher antagonist potency.

Based on this established trend, it can be inferred that this compound, with its long 12-carbon aliphatic chain, would exhibit very high hydrophobicity and, consequently, is expected to be a highly potent cholecystokinin receptor antagonist, likely far exceeding the potency of the shorter-chain derivatives listed.

The following interactive data table illustrates the relationship between the N-acyl substituent, its relative hydrophobicity, and the observed antagonist potency for a series of L-tryptophan derivatives.

Interactive Data Table: SAR of N-Acyl-L-Tryptophan Derivatives as CCK Receptor Antagonists

| Compound | N-Acyl Group | Acyl Chain Characteristics | Relative Potency (CCK Antagonism) |

| L-Tryptophan | None (H) | N/A (Baseline) | Lowest |

| Acetyl-L-tryptophan | Acetyl (C2) | Short, polar | Low |

| Butyloxycarbonyl-L-tryptophan | Butyloxycarbonyl | Moderate hydrophobicity | Moderate |

| Benzoyl-L-tryptophan | Benzoyl | Aromatic, hydrophobic | Moderate |

| Benzotript | p-Chlorobenzoyl | Aromatic, increased hydrophobicity | High |

| Carbobenzoxy-L-tryptophan | Carbobenzoxy | Aromatic, high hydrophobicity | Higher |

| This compound | Dodecanoyl (C12) | Long aliphatic, very high hydrophobicity | Predicted to be very high |

Advanced Analytical and Biophysical Methodologies in N Dodecanoyl L Tryptophan Research

Spectroscopic Techniques for Investigating N-Dodecanoyl-L-Tryptophan Interactions

Spectroscopy is a fundamental tool for probing the molecular environment and interactions of this compound, primarily by utilizing the inherent properties of its tryptophan component.

The intrinsic fluorescence of the tryptophan indole (B1671886) group within this compound makes it a powerful native probe for studying its interactions with lipid membranes. mdpi.com The fluorescence emission of tryptophan is highly sensitive to the polarity of its local environment. mdpi.com When this compound is in an aqueous buffer, its tryptophan residue is exposed to a highly polar environment, resulting in a fluorescence emission maximum at approximately 350-355 nm. mdpi.com

Upon interaction with and insertion into the nonpolar, hydrophobic core of a lipid bilayer, the tryptophan moiety moves to a less polar environment. This transition leads to a characteristic "blue shift" in the fluorescence emission spectrum, with the peak maximum shifting to shorter wavelengths (e.g., 320-340 nm). nih.gov The magnitude of this blue shift can provide information on the depth of insertion into the membrane. mdpi.com

Furthermore, fluorescence quenching experiments can be employed to determine the accessibility of the tryptophan residue to quenchers in the aqueous phase. Quenchers like acrylamide (B121943) can only quench the fluorescence of tryptophan residues that are exposed to the solvent. If this compound inserts into the membrane, its tryptophan group becomes shielded from these quenchers, resulting in decreased quenching efficiency and providing further evidence of membrane incorporation. nih.gov

Table 1: Interpreting Tryptophan Fluorescence Data in Membrane Interaction Studies

| Observed Phenomenon | Interpretation | Implication for this compound |

| Blue Shift (Shift to shorter λmax) | Tryptophan moved to a more hydrophobic (less polar) environment. nih.gov | Insertion of the indole ring into the lipid bilayer core. |

| Increase in Quantum Yield | Tryptophan is in a more rigid environment, with reduced non-radiative decay. | The molecule is constrained within the lipid acyl chain region. |

| Decrease in Quenching | Tryptophan is shielded from aqueous-phase quenchers (e.g., acrylamide, iodide). nih.gov | Confirmation of insertion and burial within the membrane structure. |

| Fluorescence Anisotropy | Provides information on the rotational mobility of the fluorophore. | An increase suggests restricted motion upon binding to or insertion into the membrane. mdpi.com |

Advanced Microscopy for Cellular and Subcellular Analysis of this compound Effects

Advanced microscopy techniques are indispensable for visualizing the structural consequences of the interaction between this compound and cells, offering high-resolution insights into both surface and internal morphology.

Scanning Electron Microscopy (SEM) is utilized to examine the effects of this compound on the surface topography of cells. This technique provides high-resolution images of the sample's surface, revealing detailed information about its texture and three-dimensional structure. nih.govnih.gov In a typical experiment, cells are treated with this compound, fixed, dehydrated, and coated with a thin layer of conductive metal, such as gold. An electron beam then scans the surface, and the detected secondary electrons are used to generate an image.

Researchers can use SEM to observe changes such as alterations in cell shape, the loss of surface features like microvilli, or the formation of pores and other disruptions on the cell membrane. These morphological changes can be qualitatively assessed and quantitatively analyzed to understand the compound's impact on cellular integrity.

Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal ultrastructure of cells, making it a critical tool for assessing subcellular effects of this compound. nih.gov Unlike SEM, TEM directs an electron beam through an ultra-thin section of a sample. The electrons that pass through are used to form an image, providing a cross-sectional view of the cell and its organelles. nih.govnih.gov

Using TEM, scientists can investigate whether this compound induces internal changes, such as swelling or disruption of mitochondria, alterations in the endoplasmic reticulum, or damage to the nuclear envelope. nih.gov By comparing images of treated and untreated cells, TEM provides direct visual evidence of the compound's mechanism of action at the organelle level.

Quartz Crystal Microbalance with Dissipation (QCM-D) for Real-time Adsorption Studies on Model Membranes

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a surface-sensitive acoustic technique that provides real-time, label-free data on the binding and structural changes of molecules at interfaces. frontiersin.orgresearchgate.net It is exceptionally well-suited for studying the interaction of this compound with model lipid membranes, such as supported lipid bilayers (SLBs). nih.gov

The technique measures two key parameters simultaneously: the change in frequency (Δf) of an oscillating quartz crystal sensor and the change in energy dissipation (ΔD). mdpi.com

Change in Frequency (Δf): A decrease in frequency corresponds to an increase in mass adsorbed onto the sensor surface. This allows for the precise measurement of this compound binding to the model membrane. monash.edu

Change in Dissipation (ΔD): An increase in dissipation corresponds to an increase in the "softness" or viscoelasticity of the adsorbed layer. This parameter provides crucial information about the structural properties of the film. monash.edu

By monitoring Δf and ΔD as this compound is introduced to an SLB, researchers can distinguish between surface adsorption and membrane insertion. Simple adsorption of a rigid layer would cause a decrease in Δf with a minimal change in ΔD. In contrast, if the molecule inserts into and disrupts the lipid bilayer, it will lead to a significant increase in ΔD, indicating a softer, more disordered, and hydrated film.

Table 2: Interpretation of QCM-D Signals for Lipoamino Acid-Membrane Interactions

| Scenario | Change in Frequency (Δf) | Change in Dissipation (ΔD) | Interpretation |

| Surface Adsorption | Negative (mass increases) | Small increase | Molecules bind to the membrane surface without significant structural change. |

| Membrane Insertion | Negative (mass increases) | Large increase | Molecules penetrate the lipid bilayer, increasing its viscoelasticity and disorder. monash.edu |

| Membrane Disruption/Detergency | Initially negative, then positive (mass loss) | Initially increases, then may decrease or become erratic | Molecules cause the removal of lipids from the sensor surface, indicating membrane solubilization. monash.edu |

Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Reaction Monitoring

The synthesis and purification of this compound require robust analytical methods to ensure the purity of the final product and to monitor the progress of the chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. Using a reversed-phase column (e.g., C18), this compound can be separated from starting materials (L-tryptophan, dodecanoyl chloride) and potential side-products. nih.gov Detection is often performed with a UV detector, leveraging the strong absorbance of the tryptophan indole ring around 280 nm. The purity of a sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) provides unambiguous confirmation of the compound's identity. umn.edu Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can measure the precise mass-to-charge ratio (m/z) of the molecule. This experimental mass is then compared to the theoretical mass calculated from its chemical formula (C₂₃H₃₄N₂O₃), providing definitive structural verification. nih.gov When coupled, these techniques (LC-MS) offer a powerful platform for both separating complex mixtures and identifying each component, making it invaluable for quality control in the synthesis of this compound. nih.gov

Table 3: Key Analytical Techniques for Quality Control of this compound

| Technique | Principle | Primary Application |

| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. | Quantify purity by separating the target compound from impurities. nih.gov |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Confirm the molecular weight and identity of the synthesized compound. umn.edu |

| LC-MS | Combines the separation power of HPLC with the identification capability of MS. | Separate and identify the main product, intermediates, and byproducts in a single run. nih.gov |

| Gas Chromatography-MS (GC-MS) | Separation of volatile (or derivatized) compounds followed by mass analysis. | Alternative method for purity and identity confirmation, often requiring derivatization of the carboxylic acid group. umn.edunih.gov |

Future Directions and Emerging Research Themes for N Dodecanoyl L Tryptophan

Exploration of Additional Biological Roles and Underlying Mechanisms Beyond Antimicrobial and Antioxidant Activities

While the antimicrobial and antioxidant facets of N-Dodecanoyl-L-tryptophan are foundational, the exploration of its other potential biological roles is a burgeoning area of research. Its amphiphilic nature, combining a lipid tail with an amino acid head, suggests interactions with cell membranes and potential involvement in signaling pathways that are yet to be fully understood.

One of the most promising areas is its potential in oncology. Research has shown that this compound exhibits cytotoxicity against bronchial epithelial cells (BEAS-2B). researchgate.net This finding beckons further investigation into its selectivity for cancer cells and the underlying cytotoxic mechanisms. Future studies could explore its efficacy against a broader range of cancer cell lines and its potential to induce apoptosis or other forms of programmed cell death. The mechanism may be linked to its known ability to disrupt cell membranes, a characteristic that could potentially be exploited to target the often-altered membranes of cancer cells. researchgate.net

Beyond cancer, the role of tryptophan itself in neurotransmission and immune regulation suggests that this compound could have neuromodulatory or immunomodulatory effects. nih.govnih.gov Tryptophan is a precursor to serotonin (B10506) and kynurenine (B1673888), molecules with profound effects on the central nervous system and immune responses. nih.govnih.govfrontiersin.org Research could probe whether this compound can influence these pathways, either by acting as a delivery vehicle for tryptophan into specific tissues or by directly interacting with the enzymes and receptors involved in tryptophan metabolism. nih.govfrontiersin.org For instance, studies have explored how tryptophan metabolism changes in various physiological and pathological states, and a multi-omics approach could reveal if this compound influences these complex metabolic networks. nih.govnih.gov

The structural similarity of this compound to lipid transfer proteins (LTPs) in terms of function also opens new lines of inquiry. Plant LTPs are known to be involved in a variety of processes beyond defense, including growth, development, and adaptation to environmental stress. nih.govnih.gov By analogy, this compound could play roles in cellular processes involving lipid transport and membrane organization.

Table 1: Potential Future Research Areas for this compound's Biological Roles

| Research Area | Rationale | Potential Investigative Approaches |

|---|---|---|

| Oncology | Exhibits cytotoxicity against certain cell lines. researchgate.net | Cell viability assays on diverse cancer lines, apoptosis/necrosis studies, in vivo tumor models. |

| Neuromodulation | Tryptophan is a precursor to key neurotransmitters like serotonin. nih.gov | Studies on neurotransmitter levels, receptor binding assays, behavioral studies in animal models. |

| Immunomodulation | Tryptophan metabolism via the kynurenine pathway is critical for immune tolerance. nih.govfrontiersin.org | Analysis of cytokine profiles, T-cell proliferation assays, investigation of its effect on IDO/TDO enzymes. nih.gov |

| Cell Signaling | Its amphiphilic structure suggests interaction with membrane-bound signaling proteins. | Probing interactions with G-protein coupled receptors (GPCRs), analysis of downstream signaling cascades (e.g., cAMP pathways). nih.gov |

Development of Targeted Synthesis Strategies for Enhanced Specificity and Efficiency

The advancement of research into this compound and its analogues is intrinsically linked to the development of more sophisticated and efficient synthetic methodologies. Current synthetic routes can be improved to enhance yield, purity, and to allow for the creation of a diverse library of related compounds for structure-activity relationship (SAR) studies.

Future synthetic strategies will likely focus on enzymatic and chemo-enzymatic approaches. The use of enzymes like tryptophan synthetase could offer high specificity and milder reaction conditions compared to purely chemical methods. nih.gov Research into evolving tryptophan synthetases to accept modified substrates could pave the way for the direct and efficient synthesis of N-acylated tryptophan derivatives. nih.govcaltech.edu

Moreover, recent breakthroughs in the selective chemical modification of tryptophan residues within complex peptides and proteins can inspire new synthetic routes. berkeley.edu For example, novel reagents that react selectively with the indole (B1671886) ring of tryptophan could be adapted for the synthesis of this compound analogues with modifications on the indole nucleus, potentially leading to compounds with altered biological activities or improved pharmacokinetic properties. berkeley.edu Facile, scalable routes, such as the Strecker amino acid synthesis strategy, have been developed for tryptophan analogues and could be adapted for this compound, facilitating the production of sufficient quantities for extensive biological testing. rsc.org

Table 2: Emerging Synthesis Strategies for this compound and Analogues

| Synthesis Strategy | Description | Potential Advantages |

|---|---|---|

| Enzymatic Synthesis | Utilizes enzymes like engineered tryptophan synthetases or lipases for the acylation step. nih.gov | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Chemo-enzymatic Synthesis | Combines chemical steps with enzymatic transformations to leverage the best of both approaches. | Efficiently builds complex molecular scaffolds with high precision. |

| Flow Chemistry | Continuous production process offering precise control over reaction parameters. | Improved safety, scalability, and reproducibility. |

| Solid-Phase Synthesis | Adaptation of peptide synthesis techniques for creating a library of lipoamino acid analogues. | Facilitates rapid synthesis of multiple derivatives for screening. |

| Indole Ring Functionalization | Novel chemical methods for modifying the tryptophan indole ring before or after acylation. berkeley.edu | Creation of novel analogues with potentially unique properties. |

Innovative Applications of this compound as a Research Tool in Membrane Biology and Protein-Lipid Interactions

The intrinsic properties of this compound make it an excellent candidate for use as a research tool, particularly in the fields of membrane biology and the study of protein-lipid interactions. The tryptophan component serves as a natural fluorescent probe, whose emission is highly sensitive to the polarity of its local environment. nih.gov

This sensitivity can be exploited to study the biophysical properties of lipid bilayers. By incorporating this compound into artificial membranes (liposomes) or cell membranes, researchers can monitor changes in membrane fluidity, polarity, and phase behavior. The dodecanoyl tail anchors the molecule within the lipid bilayer, while the tryptophan headgroup reports on the environment at the membrane-water interface. nih.gov

Furthermore, this compound can be a powerful tool for investigating the interactions between membrane proteins and the surrounding lipid environment. Tryptophan fluorescence quenching and resonance energy transfer (FRET) techniques can be employed to determine the proximity and binding affinity of this compound to specific residues in a membrane protein. nih.govnih.gov This can provide insights into how lipids modulate the structure and function of membrane proteins, such as ion channels and receptors. nih.gov Introducing single tryptophan residues into proteins that lack them has proven to be a valuable method for studying lipid binding, a principle that can be extended by using this compound as an extrinsic probe. nih.gov

Integration of Multi-omics Approaches to Understand Systemic Responses to this compound

To gain a holistic understanding of the biological impact of this compound, future research must move beyond single-endpoint assays and embrace systems biology. The integration of multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, system-wide view of the cellular and organismal responses to this compound. frontiersin.org

For example, treating cells or model organisms with this compound and subsequently performing multi-omics analysis could reveal:

Transcriptomics (RNA-Seq): Changes in gene expression patterns, identifying the signaling pathways and cellular processes that are activated or repressed. This could uncover novel mechanisms of action beyond membrane disruption. nih.gov

Proteomics: Alterations in the abundance of cellular proteins and their post-translational modifications. This can identify direct protein targets or downstream effectors of this compound.

Metabolomics: Shifts in the cellular metabolic profile, revealing how the compound affects metabolic pathways, including but not limited to tryptophan metabolism. nih.gov This is particularly relevant given that tryptophan is a precursor for many bioactive metabolites. frontiersin.org

By integrating these large datasets, researchers can construct comprehensive models of the molecular networks perturbed by this compound. mdpi.com This approach has been successfully used to study tryptophan metabolism in other contexts, such as sexual maturation in macaques, and can be powerfully applied here. nih.govnih.govresearchgate.net A systems biology approach will be instrumental in identifying potential off-target effects, understanding the basis for its bioactivity, and discovering novel therapeutic applications. nih.govnih.gov

Q & A

Basic: What are the recommended methods for synthesizing and purifying N-Dodecanoyl-L-tryptophan in laboratory settings?

Methodological Answer:

Synthesis typically involves coupling dodecanoic acid to L-tryptophan using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions. Purification requires reversed-phase HPLC with a C18 column, using gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Confirm purity via UV-Vis spectrophotometry (absorbance at 280 nm for indole rings) and LC-MS for molecular ion validation .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight (expected [M+H]+ at ~360.5 Da) and detect acylated side products .

- Fluorescence Spectroscopy: Excitation at 280 nm and emission scan (300–400 nm) to probe indole moiety interactions, especially in lipid environments .

- NMR: 1H/13C NMR in deuterated DMSO or CDCl3 to verify acylation at the tryptophan amine group (disappearance of NH2 signal, emergence of amide proton at ~7.5 ppm) .

Advanced: How can researchers design experiments to investigate the interaction of this compound with lipid bilayers or liposomes?

Methodological Answer:

- Liposome Preparation: Use phosphatidylcholine/cholesterol liposomes (70:30 molar ratio) prepared via thin-film hydration. Incorporate the compound during lipid film formation or via post-insertion .

- Fluorescence Quenching Assays: Monitor changes in tryptophan fluorescence intensity (λex=280 nm) to assess membrane insertion depth. Use dynamic light scattering (DLS) to measure liposome size stability .

- DSC/Thermotropic Analysis: Evaluate phase transition behavior of lipid bilayers to determine compound-induced membrane fluidity changes .

Advanced: What strategies should be employed to resolve contradictions in experimental data regarding the biological activity of this compound?

Methodological Answer:

- Statistical Validation: Apply ANOVA or mixed-effects models to account for batch variability (e.g., synthesis purity, cell line passages). Follow NIH guidelines for preclinical reproducibility, including explicit reporting of n-values and effect sizes .

- Dose-Response Replication: Test activity across a broader concentration range (e.g., 1–100 μM) to identify non-linear effects.

- Orthogonal Assays: Cross-validate results using SPR (binding affinity), cellular uptake assays (LC-MS quantification), and gene expression profiling (e.g., qPCR for inflammatory markers) .

Advanced: How can the stability of this compound be assessed under different physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 2), and serum-containing media at 37°C. Sample at intervals (0–72 hrs) and quantify degradation via HPLC .

- Oxidative Stress Testing: Expose to H2O2 or cytochrome P450 enzymes to evaluate susceptibility to metabolic breakdown. Use LC-MS/MS to detect oxidation byproducts (e.g., hydroxylated indole derivatives) .

- Long-Term Storage: Assess stability at -20°C vs. 4°C in lyophilized vs. solution states. Monitor via FT-IR for structural changes .

Advanced: What in vitro models are appropriate for studying the immunomodulatory effects of this compound?

Methodological Answer:

- Macrophage Polarization Assays: Use THP-1-derived macrophages treated with LPS/IFN-γ (M1 polarization) or IL-4 (M2). Measure cytokine secretion (e.g., IL-6, TNF-α) via ELISA and IDO activity via kynurenine quantification .

- T-Cell Proliferation: Co-culture with dendritic cells pre-treated with the compound. Assess T-cell suppression via CFSE dilution flow cytometry .

- 3D Tumor Microenvironment Models: Incorporate the compound into spheroids of cancer-associated fibroblasts and T cells to study immune evasion mechanisms .

Advanced: How can computational modeling complement experimental studies of this compound’s membrane interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use GROMACS or CHARMM to model lipid bilayer systems (e.g., POPC membranes). Parameterize the compound’s force field via quantum mechanics (QM) calculations .

- Free Energy Calculations: Apply umbrella sampling to determine partitioning coefficients (logP) between aqueous and lipid phases .

- Docking Studies: Predict binding affinity to IDO or aryl hydrocarbon receptors using AutoDock Vina, guided by crystallographic data from homologous proteins .

Basic: What quality control measures are critical for ensuring batch-to-batch consistency in this compound synthesis?

Methodological Answer:

- Purity Thresholds: Require ≥95% purity via HPLC with dual detection (UV and evaporative light scattering) .

- Residual Solvent Analysis: Use GC-MS to ensure removal of DMF or dichloromethane (ICH Q3C limits) .

- Elemental Analysis: Verify carbon/nitrogen ratios (±0.3% theoretical) to confirm stoichiometry .

Advanced: What are the ethical and reporting considerations for preclinical studies involving this compound?

Methodological Answer:

- Animal Welfare Compliance: Adhere to ARRIVE guidelines for dosing regimens (e.g., ≤100 mg/kg in rodents) and endpoint criteria .

- Data Transparency: Publish raw HPLC chromatograms, NMR spectra, and negative results in repositories like Figshare. Disclose conflicts of interest (e.g., funding sources) .

- Institutional Review: Submit protocols to IACUC for approval, including justification of sample sizes and humane endpoints .

Advanced: How can researchers optimize chiral separation of this compound from potential D-isomer contaminants?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IG-U column with isocratic elution (hexane:isopropanol, 90:10). Monitor at 254 nm and validate resolution (Rs >1.5) .

- Capillary Electrophoresis (CE): Employ cyclodextrin-based buffers (pH 8.5) for enantiomeric excess (ee) quantification .

- Circular Dichroism (CD): Compare CD spectra (200–250 nm) to reference standards for optical purity confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.